N-methoxyadamantan-2-imine

Overview

Description

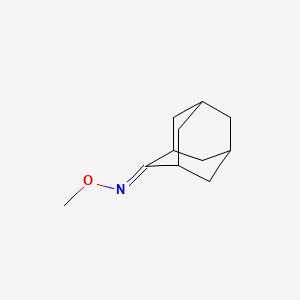

N-Methoxyadamantan-2-imine is a chemical compound with the molecular formula C11H17NO It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon structure, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxyadamantan-2-imine typically involves the reaction of adamantanone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the imine bond. The general reaction scheme can be represented as follows:

Adamantanone+Methoxyamine→this compound+Water

The reaction is usually catalyzed by an acid to facilitate the formation of the imine bond. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Methoxyadamantan-2-imine undergoes various chemical reactions, including:

Oxidation: The imine group can be oxidized to form oximes or other nitrogen-containing compounds.

Reduction: The imine can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

N-Methoxyadamantan-2-imine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methoxyadamantan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Adamantanone: The precursor to N-Methoxyadamantan-2-imine, lacking the imine and methoxy groups.

Methoxyamine: A simple amine with a methoxy group, used in the synthesis of this compound.

Adamantane: The parent hydrocarbon structure, known for its rigidity and stability.

Uniqueness: this compound is unique due to the presence of both the adamantane core and the imine functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

N-methoxyadamantan-2-imine is a compound derived from adamantane, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

Antimicrobial Properties

Research indicates that imines, including this compound, exhibit various antimicrobial activities. A study evaluating several imine derivatives found that specific structural modifications can enhance their effectiveness against bacterial strains such as Mycobacterium tuberculosis. While direct data on this compound's activity is limited, related compounds have shown promising results with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Enzyme Inhibition

Imines are known for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. In silico studies have demonstrated that certain imines can bind effectively to these enzymes, suggesting a potential role in treating conditions like Alzheimer's disease .

Cytotoxicity Studies

In vitro tests have been conducted on various cancer cell lines to assess the cytotoxic potential of imine derivatives. Although this compound itself has not been extensively studied in this context, related compounds have shown limited cytotoxic activity against glioblastoma and ovarian cancer cells, indicating a need for further exploration of its anticancer properties .

Case Study 1: Antimycobacterial Activity

A comparative study on the antimycobacterial activity of imine derivatives highlighted that certain structural features significantly influence their efficacy. For example, compounds with hydroxyl substitutions exhibited enhanced activity against M. tuberculosis, achieving MIC values as low as 3.12 µg/mL. This suggests that this compound could be optimized for similar applications through structural modifications .

Case Study 2: Enzyme Binding Affinity

In a modeling study examining the binding affinities of various imines to AChE and BChE, it was found that specific substituents could dramatically alter the inhibitory potential. The docking studies indicated that imines with electron-donating groups showed increased binding affinity, which could be applicable to this compound if similar modifications are explored .

Research Findings Summary Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | CHNO | Varies |

| Molecular Weight | 179.26 g/mol | Varies |

| Antimicrobial Activity | Limited data | MIC = 3.12 µg/mL (best) |

| Enzyme Inhibition | Potential | High binding affinity noted |

| Cytotoxicity | Limited activity reported | Varies across studies |

Properties

IUPAC Name |

N-methoxyadamantan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPCAFIJNXYIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.